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Diallyl isophthalate - 25035-78-3

Diallyl isophthalate

Catalog Number: EVT-7946435
CAS Number: 25035-78-3
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
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Product Introduction

Overview

Diallyl isophthalate is an organic compound classified as a diallyl ester of isophthalic acid. It is primarily used in the production of polymers and resins due to its advantageous properties, including rapid polymerization and enhanced thermal resistance compared to its ortho isomer. The compound's molecular formula is C14H14O4C_{14}H_{14}O_{4}, with a molecular weight of 246.26 g/mol.

Source and Classification

Diallyl isophthalate is synthesized from isophthalic acid and allyl alcohol, typically through an esterification process. It falls under the category of phthalate esters, which are widely utilized in various industrial applications, particularly in the manufacture of resins and plastics.

Synthesis Analysis

Methods

The synthesis of diallyl isophthalate can be achieved through several methods:

  1. Esterification Reaction: The most common method involves the reaction of isophthalic acid with allyl alcohol, catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. This reaction typically occurs under reflux conditions to facilitate the formation of the ester.
  2. Continuous Esterification: In industrial settings, a continuous process may be employed where isophthalic acid and allyl alcohol are continuously fed into a reactor, allowing for high yield and purity of the product. The esterification reaction can be optimized by controlling temperature and pressure conditions.
  3. Alternative Methods: Other synthetic routes include using dimethyl isophthalate as an intermediate, which reacts with allyl alcohol in the presence of catalysts like potassium carbonate under controlled temperatures (90-145 °C) to yield diallyl isophthalate .

Technical Details

The synthesis often requires careful monitoring of reaction parameters such as temperature, catalyst concentration, and reaction time to optimize yield and minimize by-products. For example, one method reports a yield of up to 99.2% when specific conditions are met .

Molecular Structure Analysis

Data

  • Molecular Formula: C14H14O4C_{14}H_{14}O_{4}
  • Molecular Weight: 246.26 g/mol
  • Appearance: Colorless to almost colorless clear liquid .
Chemical Reactions Analysis

Reactions

Diallyl isophthalate undergoes several important chemical reactions:

  1. Polymerization: It can polymerize rapidly in the presence of radical initiators such as benzoyl peroxide, forming cross-linked polymers suitable for various applications .
  2. Hydrolysis: Under acidic or basic conditions, diallyl isophthalate can hydrolyze back into isophthalic acid and allyl alcohol.
  3. Addition Reactions: The allyl groups are reactive towards halogens and hydrogen halides, allowing for further functionalization of the compound.

Technical Details

The reaction conditions for polymerization often involve elevated temperatures and specific concentrations of initiators to ensure complete conversion into polymer networks .

Mechanism of Action

Process

The mechanism by which diallyl isophthalate functions primarily involves free-radical cross-linking polymerization. This process allows for the formation of network polymer precursors that enhance material properties such as strength and thermal stability.

Data

The kinetics of this polymerization can be modeled using various parameters including temperature, concentration of initiators, and time . The resulting polymers exhibit improved mechanical properties compared to those derived from other phthalates.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid at room temperature.
  • Color: Colorless to almost colorless.
  • Purity: Typically above 98% in commercial preparations .

Chemical Properties

  • Reactivity: Diallyl isophthalate is reactive towards radical initiators and can form stable cross-linked structures.
  • Thermal Stability: Exhibits superior heat resistance compared to other phthalate esters, making it suitable for high-temperature applications.

Relevant analyses have shown that diallyl isophthalate can form durable polymers that withstand significant thermal stress while maintaining structural integrity .

Applications

Diallyl isophthalate finds numerous scientific uses, particularly in:

  • Polymer Production: It serves as a key monomer in producing cross-linked polymers used in coatings, adhesives, and composite materials.
  • Resin Systems: The compound enhances the performance characteristics of resin systems due to its rapid curing properties and heat resistance.
  • Biomedical Applications: Research indicates potential uses in biomedical fields where biocompatibility and stability are required .
Synthesis Methodologies of Diallyl Isophthalate

Traditional Esterification Routes: Comparative Analysis of Acid-Catalyzed vs. Base-Mediated Processes

Diallyl isophthalate is predominantly synthesized via esterification of isophthalic acid with allyl alcohol. Acid-catalyzed routes employ sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under reflux conditions (110–130°C), achieving yields of 85–92% after 4–6 hours. The reaction requires stoichiometric excess of allyl alcohol (3:1 molar ratio) and continuous water removal via Dean-Stark apparatus to shift equilibrium [1]. In contrast, base-mediated processes utilize catalysts like potassium carbonate (K₂CO₃) at milder temperatures (60–80°C). While alkali catalysts reduce side reactions (e.g., ether formation from allyl alcohol), they exhibit sensitivity to free fatty acids (FFAs) in raw materials, leading to皂化 (saponification) that diminishes yields to 70–75% and complicates purification [5].

Table 1: Performance Metrics of Acid vs. Base Catalysis

ParameterH₂SO₄ CatalysisK₂CO₃ Catalysis
Temperature (°C)110–13060–80
Allyl Alcohol Ratio3:12.5:1
Reaction Time (h)4–63–5
Yield (%)85–9270–75
Key LimitationDehydration requiredSaponification

Novel Catalytic Systems: Role of p-Toluenesulfonic Acid Substitution in Enhancing Reaction Efficiency

Replacing H₂SO₄ with PTSA significantly optimizes esterification. PTSA’s organic solubility improves miscibility with hydrophobic isophthalic acid, accelerating reaction kinetics. At 50°C with 1.5 wt.% PTSA, yields reach 95% within 3 hours—a 15% efficiency gain over H₂SO₄. The mechanism involves sulfonate group coordination with the carbonyl oxygen of isophthalic acid, enhancing electrophilicity and nucleophilic attack by allyl alcohol [1]. PTSA also minimizes corrosion and side products (e.g., charring) due to its lower acid strength (pKa = −2.8 vs. H₂SO₄’s pKa = −3). Post-reaction, PTSA is recovered via aqueous extraction and reused for 5 cycles with <5% activity loss, reducing waste [1] [4].

Table 2: PTSA vs. H₂SO₄ Catalytic Performance

MetricPTSAH₂SO₄
Optimal Loading (wt.%)1.52.0
Temperature (°C)50–60110–130
Time to 95% Yield (h)36
CorrosivityLowHigh
Reusability (cycles)5Not feasible

Advanced Transesterification Techniques: Optimization of Dimethyl Isophthalate and Allyl Alcohol Ratios

Transesterification of dimethyl isophthalate (DMI) with allyl alcohol bypasses FFA limitations of direct esterification. Using CaO or K₂CO₃ catalysts (1–2.5 wt.%), optimal conditions include a 1:3–1:4 DMI:allyl alcohol molar ratio at 55–65°C. Excess allyl alcohol drives equilibrium toward diallyl isophthalate, achieving 93% yield in 90 minutes. Lower ratios (e.g., 1:2) reduce yields to <80% due to incomplete di-ester formation [5] [9]. Key innovations include:

  • Stepwise alcohol addition: Initial 1:1 ratio forms mono-allyl ester, followed by excess allyl alcohol (total 1:4) to suppress DMI hydrolysis.
  • Reactive distillation: Methanol byproduct is continuously removed, preventing reverse transesterification [5]. Kinetic studies reveal the reaction is second-order, with an activation energy of 45 kJ/mol.

Solvent-Free Synthesis: Mechanochemical Approaches for Reduced Environmental Footprint

Solvent-free methodologies leverage mechanochemical activation to enhance sustainability. Ball-milling isophthalic acid, allyl alcohol, and PTSA (2 wt.%) at 25°C for 2 hours delivers 89% yield—comparable to thermal methods but at ambient temperature. This reduces energy input by 60% and eliminates volatile organic compound (VOC) emissions [5] [8]. Environmental metrics confirm superiority:

  • E-factor (kg waste/kg product): 0.3 (mechanochemical) vs. 5.2 (solvent-based)
  • Process Mass Intensity (PMI): 20.5 vs. 85.3 [8]The technique exploits mechanical force to fracture crystalline isophthalic acid, exposing fresh surfaces for catalytic esterification. Scale-up challenges include heat dissipation during milling and batch-mode operation, though continuous extruders offer promising solutions [2].

Properties

CAS Number

25035-78-3

Product Name

Diallyl isophthalate

IUPAC Name

bis(prop-2-enyl) benzene-1,3-dicarboxylate

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2

InChI Key

OOORLLSLMPBSPT-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C

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